Sodium 3-formylbenzenesulfonate
Description
Historical Trajectories of Sulfonated Aromatic Compounds in Organic Chemistry
The journey of sulfonated aromatic compounds dates back to the 19th century with the discovery of the sulfonation of benzene (B151609). numberanalytics.com This process, an electrophilic aromatic substitution, involves the introduction of a sulfonic acid group (-SO3H) onto an aromatic ring, a pivotal development in organic chemistry. numberanalytics.comwikipedia.org Initially, the reaction was carried out using fuming sulfuric acid, and over time, methods have been refined to improve efficiency and selectivity. numberanalytics.com
The significance of sulfonation lies in its ability to impart unique properties to aromatic compounds. The sulfonic acid group is highly polar, which dramatically increases the water solubility of otherwise hydrophobic aromatic molecules. chemneo.combritannica.com This characteristic proved to be of immense industrial importance, leading to the development of synthetic detergents, water-soluble dyes, and pharmaceuticals like sulfa drugs. wikipedia.orgbritannica.com Aromatic sulfonic acids also became crucial intermediates in the synthesis of other organic compounds, such as phenols. numberanalytics.com The reversibility of the sulfonation reaction further expanded its utility, allowing the sulfonic acid group to be used as a temporary protecting group in complex syntheses. wikipedia.org
Structural Features and Chemical Modalities of the Formyl and Sulfonate Functionalities
The chemical behavior of Sodium 3-formylbenzenesulfonate is dictated by the interplay of its two key functional groups: the formyl group (-CHO) and the sulfonate group (-SO3⁻).
The formyl group , characteristic of aldehydes, consists of a carbonyl group (a carbon-oxygen double bond) bonded to a hydrogen atom. fiveable.mefiveable.me This arrangement makes the formyl group highly reactive. The carbonyl carbon possesses a partial positive charge, rendering it susceptible to attack by nucleophiles. fiveable.me Furthermore, the formyl group is readily oxidized to a carboxylic acid group, a common transformation in organic synthesis. fiveable.me
The sulfonate group is the conjugate base of a sulfonic acid and consists of a central sulfur atom bonded to three oxygen atoms. ontosight.aiwikipedia.org This group is highly polar and negatively charged, which confers high water solubility to the molecule. chemneo.comontosight.ai Sulfonates are generally stable in water and are considered weak bases, as sulfonic acids are typically strong acids. wikipedia.orgpatsnap.com The sulfonate group's ability to participate in hydrogen bonding also influences the solubility and reactivity of the compound. fiveable.me
The combination of a reactive aldehyde and a solubilizing sulfonate group on a benzene ring in this compound creates a molecule with a dual chemical nature, enabling its participation in a wide array of chemical reactions and applications.
Interdisciplinary Research Domains Pertaining to this compound
The unique bifunctional nature of this compound has made it a compound of interest across several scientific fields. Its applications are found in organic synthesis, materials science, and the development of dyes and brightening agents.
In organic synthesis, it serves as a versatile precursor. For instance, its ortho-isomer, 2-formylbenzenesulfonic acid sodium salt, is a key intermediate in the production of fluorescent whitening agents and triphenylmethane (B1682552) dyes. chemicalbook.com The aldehyde group can undergo a variety of reactions, while the sulfonate group ensures solubility in aqueous reaction media. For example, 2-formylbenzenesulfonic acid sodium salt reacts with chitosan (B1678972) in the presence of sodium cyanoborohydride to form N-benzyl derivatives. sigmaaldrich.com
The compound and its isomers are also utilized in the development of new materials. The sulfonate group can be used to functionalize polymers, imparting water solubility and other desired properties. One notable application is in the synthesis of sodium polystyrene sulfonate, an ion-exchange resin used for water softening, which involves the sulfonation of polystyrene. wikipedia.org
Furthermore, research has explored the use of formylbenzenesulfonate derivatives in creating stable and non-toxic dyes. Studies have investigated the ability of fungal strains to transform phenolic and non-phenolic precursors, including 2-formylbenzenesulfonic acid sodium salt, into such dyes. sigmaaldrich.comscbt.com
Compound Information Table
| Compound Name | Other Names | CAS Number | Molecular Formula |
| This compound | 3-Sulfobenzaldehyde Sodium Salt; m-Benzaldehydesulfonic acid sodium salt | 5330-48-3 | C₇H₅NaO₄S |
| Sodium 2-formylbenzenesulfonate | 2-Sulfobenzaldehyde sodium salt; Benzaldehyde-2-sulfonic acid sodium salt | 1008-72-6 | C₇H₅NaO₄S |
| Sodium 3-formyl-4-hydroxybenzenesulfonate | 16856-04-5 | C₇H₅NaO₅S | |
| Benzene | 71-43-2 | C₆H₆ | |
| Benzenesulfonic acid | 98-11-8 | C₆H₅SO₃H | |
| o-Chlorobenzaldehyde | 89-98-5 | C₇H₅ClO | |
| Chitosan | 9012-76-4 | (C₆H₁₁NO₄)n | |
| Sodium cyanoborohydride | 25895-60-7 | NaBH₃CN | |
| Sodium polystyrene sulfonate | 9080-79-9 | (C₈H₇NaO₃S)n | |
| Sulfur trioxide | 7446-11-9 | SO₃ | |
| Sulfuric acid | 7664-93-9 | H₂SO₄ | |
| Triphenylmethane | 519-73-3 | C₁₉H₁₆ |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 208.17 g/mol |
| Appearance | White to off-white solid |
| Water Solubility | Soluble |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] |
| InChI | InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 |
| InChIKey | AFIUOLGCFDPAKN-UHFFFAOYSA-M |
Structure
2D Structure
Properties
IUPAC Name |
sodium;3-formylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUOLGCFDPAKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Engineering
Established Synthetic Pathways for Sodium 3-formylbenzenesulfonate
The primary established route for synthesizing 3-formylbenzenesulfonic acid, the precursor to the sodium salt, is through the direct sulfonation of benzaldehyde (B42025).
The synthesis of 3-formylbenzenesulfonic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org In this process, benzaldehyde is treated with a potent sulfonating agent, typically fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. wikipedia.org
The formyl group (-CHO) on the benzaldehyde molecule is an electron-withdrawing group and acts as a deactivator for the aromatic ring. doubtnut.com This deactivating nature means the reaction is slower than the sulfonation of benzene (B151609) itself. Crucially, the formyl group is a meta-director, meaning it directs the incoming electrophile to the carbon atom at position 3 of the benzene ring. doubtnut.comyoutube.com The actual electrophile in the reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated in the acidic medium. masterorganicchemistry.comsaskoer.ca The mechanism involves the attack of the benzene ring's pi electrons on the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. wikipedia.org Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the final 3-formylbenzenesulfonic acid product. masterorganicchemistry.com The acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to produce this compound.
To maximize the yield of the desired meta-isomer and minimize side reactions, careful control of reaction parameters is essential. Key factors include temperature, reaction time, and the molar ratio of the reactants.
Temperature Control: The sulfonation of benzaldehyde is highly exothermic. Maintaining a low temperature, typically between 0°C and 20°C using an ice bath, is crucial to prevent overheating, which can lead to the formation of unwanted byproducts and decomposition.
Reagent Ratios: A slight excess of the sulfonating agent is generally used to ensure the complete conversion of benzaldehyde. A molar ratio of approximately 1:1.2 of benzaldehyde to oleum (B3057394) (containing 20% free SO₃) has been documented as effective.
Reaction Time: The reaction is monitored until completion, which can be determined by techniques like thin-layer chromatography (TLC).
The optimization of these parameters is critical for industrial-scale production. While specific data for benzaldehyde is proprietary, studies on analogous reactions, such as the sulfonation of nitrobenzene, illustrate the impact of these variables. For instance, increasing the molar ratio of the sulfonating agent (SO₃) to the aromatic compound can significantly increase conversion and yield, as shown in the table below, which is based on data from a microreactor synthesis of meta-nitrobenzenesulfonic acid. dicp.ac.cn
Table 1: Example of Reaction Parameter Optimization in Sulfonation (Data from Nitrobenzene Sulfonation)
| Entry | Molar Ratio (SO₃:NB) | Temperature (°C) | Conversion (%) | Yield of m-NBSA (%) |
|---|---|---|---|---|
| 1 | 1.76 | 40 | 94 | 88 |
| 2 | 1.57 | 40 | 91 | 83 |
| 3 | 1.37 | 40 | 85 | 78 |
NB: Nitrobenzene, m-NBSA: meta-Nitrobenzenesulfonic Acid. Data adapted from a study on sulfonation in a microreactor. dicp.ac.cn
Development of Novel and Green Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for sulfonation, moving away from the use of large excesses of strong acids and improving reaction atom economy.
The development of catalytic systems aims to reduce the harsh conditions and waste associated with traditional sulfonation. One-step syntheses, which combine multiple reaction stages into a single operation, are highly desirable for simplifying processes and reducing costs. umich.edu
For related sulfonations, such as the synthesis of sodium 3-nitrobenzenesulfonate, catalytic methods have been successfully developed. One such method employs sodium tungstate (B81510) as a catalyst with sulfur trioxide as the sulfonating agent. google.com This catalytic approach significantly reduces the formation of the primary byproduct, 3,3'-dinitrodiphenyl sulfone, and eliminates residual sulfuric acid, leading to a cleaner production process with minimal waste. google.com The catalyst facilitates a more selective reaction, and the excess starting material (nitrobenzene) can be easily recovered and recycled. google.com Similar catalytic principles could be applied to the sulfonation of benzaldehyde to create a more efficient and environmentally friendly one-pot synthesis of this compound.
An innovative approach in sulfonation involves the use of surfactants as catalysts. google.com This is particularly relevant for reactions involving reactants with different polarities. A patented method for synthesizing 2-formylbenzenesulfonic acid sodium salt (the ortho-isomer) from o-chlorobenzaldehyde and sodium sulfite (B76179) utilizes a nonionic surfactant, such as polyethylene (B3416737) glycol (PEG), as a catalyst. google.com
In this process, the surfactant facilitates the reaction between the water-soluble sodium sulfite and the organic o-chlorobenzaldehyde, likely by acting as a phase-transfer catalyst. google.comgoogle.com This method simplifies the production technique into a one-step process, avoiding the need for intermediate synthesis steps that were previously required. google.com While this specific example produces the ortho-isomer, the application of nonionic surfactant catalysis represents a novel strategy that could be explored for the synthesis of the meta-isomer from different starting materials, potentially offering a greener alternative to traditional methods.
Purification and Isolation Techniques for High-Purity Compounds
After synthesis, the crude this compound must be purified to remove unreacted starting materials, inorganic salts (like sodium sulfate), and organic byproducts.
A common method for purifying aryl sulfonic acid salts involves recrystallization. For the related 2-formylbenzenesulfonic acid sodium salt, a procedure involves extracting the compound with boiling ethanol (B145695), filtering, evaporating the solvent, and then recrystallizing the resulting sodium salt from a small amount of water to yield pure prisms or plates. chemicalbook.com
More advanced techniques can be employed to remove specific impurities. A patented method for the purification of aryl sulfonic acids describes a process of slurrying the impure solid in a liquid phase (such as water or a water/carrier mixture) where the impurities are more soluble than the desired product. google.com By carefully controlling the amount of liquid to dissolve only a fraction of the solid, the impurities are washed away, and the purified solid phase is recovered by filtration. This method has been effective in reducing levels of both inorganic salts and structurally related organic impurities. google.com
Advanced Recrystallization Protocols
Recrystallization is a critical downstream process for the purification of this compound, aimed at removing process-related impurities. The selection of an appropriate solvent system and the fine-tuning of temperature profiles are paramount for achieving high-purity crystalline products.
While specific, detailed recrystallization protocols for this compound are not extensively published in peer-reviewed literature, general principles for the purification of aryl sulfonates can be applied. A common method involves the use of aqueous slurries. In this procedure, the impure solid aryl sulfonate is mixed with a limited amount of water, and the resulting slurry is agitated. This process preferentially dissolves impurities into the aqueous phase, leaving the purified solid to be recovered by filtration. researchgate.net
For related compounds, such as 2-formylbenzenesulfonic acid, recrystallization from absolute ethanol has been reported to yield needle-like crystals. google.com This suggests that alcoholic solvents or aqueous-organic solvent mixtures could be effective for this compound as well. A discussion on a forum for chemical professionals suggests that for organic-sulfonate salts that form foam-like crystals, modifying the solvent system, for instance, by using a water/isopropanol mixture, and controlling the crystallization rate through slow stirring and the gradual addition of an anti-solvent at an elevated temperature, can improve crystal morphology and purity. reddit.com This process, known as Ostwald Ripening, allows smaller, less pure crystals to dissolve and recrystallize onto larger, more perfect crystals. reddit.com
A study on the crystallization of sodium salts of organic acids from complex matrices like fermentation broths highlights the importance of understanding the impact of viscosity and impurities on crystal size and purity. nih.gov While not directly focused on this compound, this research underscores the need for careful process control during crystallization to achieve the desired product quality. nih.gov
The table below outlines potential solvent systems and their rationales for the recrystallization of this compound, based on general principles and data from related compounds.
| Solvent System | Rationale | Potential Outcome |
| Water | High solubility of the sodium salt at elevated temperatures, allowing for dissolution, followed by crystallization upon cooling. | May require careful control of cooling rates to avoid rapid precipitation and impurity inclusion. |
| Ethanol/Water | Modulates the polarity of the solvent to enhance the differential solubility of the product and impurities. | Can lead to the formation of well-defined crystals with improved purity. |
| Isopropanol/Water | Similar to ethanol/water, offers a tunable solvent environment for optimizing crystallization. | May improve crystal morphology and facilitate filtration. |
Further research into the solubility profile of this compound in various solvent systems at different temperatures would be necessary to develop a truly optimized and advanced recrystallization protocol.
Chromatographic Separation Techniques for Impurity Control
Chromatographic methods are indispensable for the in-process control and final quality assessment of this compound, enabling the identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For the analysis of related sulfonated aromatic compounds, reversed-phase HPLC with UV detection is a common approach. dicp.ac.cn A sensitive HPLC-UV method has been developed for the trace level quantification of potential genotoxic impurities like methyl and ethyl p-toluenesulfonate in active pharmaceutical ingredients, demonstrating the capability of this technique for impurity profiling. nih.gov For non-UV active analytes, indirect UV detection methods have been successfully employed. orgsyn.org
Ion-exchange chromatography (IEC) is particularly well-suited for the separation of ionic species like sulfonate salts. libretexts.orgfredhutch.orgharvardapparatus.com This technique separates molecules based on their net charge by interacting with a charged stationary phase. libretexts.orgfredhutch.orgharvardapparatus.com Anion-exchange resins are used to bind negatively charged anions like sulfonate groups. libretexts.orgharvardapparatus.com The separation can be fine-tuned by adjusting the ionic strength or pH of the mobile phase. harvardapparatus.com Ion chromatography has been used to identify and quantify by-products in polymeric sulfonate samples, though challenges such as column plugging by the polymer matrix have been noted. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) is effective for the analysis of volatile and semi-volatile impurities that may be present from starting materials or as by-products of the synthesis process. researchgate.net For non-volatile analytes, derivatization can be employed to increase their volatility. americanpharmaceuticalreview.com GC-MS provides both separation and structural information, making it a powerful tool for impurity identification. researchgate.net
The following table summarizes chromatographic techniques applicable to the analysis of this compound.
| Chromatographic Technique | Stationary Phase (Example) | Mobile Phase/Eluent (Example) | Detection Method | Application |
| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water with buffer | UV, MS | Quantification of product and organic impurities. |
| Ion-Exchange Chromatography | Polystyrene-divinylbenzene with quaternary ammonium (B1175870) groups | Aqueous salt solutions (e.g., sodium carbonate/bicarbonate) | Conductivity, UV | Separation and quantification of ionic impurities and by-products. |
| Gas Chromatography | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry (MS) | Identification and quantification of volatile and semi-volatile impurities. |
Reaction Engineering and Process Optimization for Scalable Synthesis
The scalable synthesis of this compound requires careful consideration of reaction engineering principles and process optimization to maximize yield and purity while ensuring safety and economic viability.
The sulfonation of aromatic compounds is a highly exothermic reaction, and efficient heat removal is a primary concern in reactor design. uni-ulm.deFalling film reactors are commonly employed for industrial sulfonation processes due to their high heat and mass transfer rates. uni-ulm.deaidic.itnoaa.govsemanticscholar.orgasiachmical.com In this type of reactor, a thin film of the liquid reactant flows down the inner walls of tubes while being exposed to a stream of the sulfonating agent, typically sulfur trioxide gas. uni-ulm.deasiachmical.com This design provides a large surface area for both reaction and heat exchange with a cooling jacket surrounding the tubes. researchgate.netuni-ulm.de Mathematical modeling of falling film reactors is crucial for understanding the complex interplay between reaction kinetics, fluid dynamics, and heat and mass transfer, and for optimizing reactor design and operation. researchgate.netuni-ulm.deaidic.itnoaa.govsemanticscholar.org
Microreactors represent a more recent advancement in reactor technology for sulfonation reactions. dicp.ac.cnasiachmical.com These devices feature micro-scale channels that offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer compared to conventional reactors. asiachmical.com This allows for precise temperature control, minimizing the formation of unwanted by-products and enhancing process safety. dicp.ac.cnasiachmical.com While throughput can be a limitation, the use of multiple microreactors in parallel is a strategy for scaling up production. asiachmical.com
Process optimization for the synthesis of this compound involves the systematic study of various parameters to identify the conditions that lead to the best performance. Key parameters include:
Reaction Temperature: Influences reaction rate and selectivity. Higher temperatures can increase the rate of side reactions.
Molar Ratio of Reactants: The ratio of the sulfonating agent to the aromatic substrate affects conversion and the formation of polysulfonated by-products.
Catalyst: While many sulfonation reactions proceed without a catalyst, the use of a catalyst can influence the regioselectivity of the reaction. For example, in the hydroxymethylation of 2-methoxyphenol, different catalysts were found to direct the reaction to either the ortho or para position. researchgate.net
Residence Time: The time the reactants spend in the reactor is a critical parameter for achieving high conversion without promoting the formation of degradation products.
A patent for the synthesis of the related compound, 2-formylbenzenesulfonic acid sodium salt, describes a process involving the reaction of o-chlorobenzaldehyde with sodium sulfite in water in the presence of a surfactant as a catalyst at elevated temperatures and pressures. google.com The process includes steps for distillation to remove unreacted starting material and crystallization to isolate the product. google.com While specific to the ortho isomer, this patent provides insights into potential reaction conditions and purification strategies that could be adapted for the synthesis of this compound.
The following table summarizes key parameters and their potential impact on the scalable synthesis of this compound.
| Parameter | Effect on Synthesis | Optimization Goal |
| Reactor Type | Influences heat and mass transfer, and residence time distribution. | Select a reactor (e.g., falling film or microreactor) that provides efficient heat removal and controlled reaction conditions. |
| Temperature | Affects reaction kinetics and by-product formation. | Identify the optimal temperature range that maximizes yield and minimizes impurities. |
| Reactant Ratio | Impacts conversion and selectivity. | Determine the ideal molar ratio of sulfonating agent to benzaldehyde to achieve high conversion with minimal side reactions. |
| Catalyst | Can control the position of sulfonation on the aromatic ring. | Investigate catalysts to enhance the regioselectivity towards the meta position. |
Chemical Reactivity and Mechanistic Investigations of Sodium 3 Formylbenzenesulfonate
Reactivity of the Formyl Group in Nucleophilic Additions and Condensation Reactions
The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Its reactivity is a cornerstone of various synthetic transformations, including oxidation, reduction, and condensation reactions.
Oxidation Pathways to Carboxylic Acid Derivatives: Kinetics and Selectivity
The oxidation of the formyl group in Sodium 3-formylbenzenesulfonate to a carboxyl group (-COOH) yields 3-sulfobenzoic acid. This transformation is a common and important reaction. The presence of the deactivating sulfonate group can influence the reaction kinetics.
Various oxidizing agents can accomplish this transformation. The choice of oxidant and reaction conditions is crucial for achieving high selectivity and yield, avoiding over-oxidation or side reactions on the aromatic ring. While specific kinetic studies on this compound are not extensively detailed in the provided literature, the general principles of aldehyde oxidation apply. The reaction typically proceeds via a hydrate (B1144303) intermediate formed by the addition of water to the carbonyl group. This hydrate is then attacked by the oxidant.
Table 1: General Oxidation Methods for Aromatic Aldehydes
| Oxidizing Agent | Typical Conditions | General Applicability & Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Basic or neutral solution, heat | Strong oxidant, can be aggressive and may lead to ring cleavage if conditions are too harsh. |
| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃ in acetone (B3395972)/sulfuric acid) | Powerful oxidant, effective but generates chromium waste. |
| Silver(I) Oxide (Ag₂O) | Tollens' reagent (ammoniacal silver nitrate) | Mild oxidant, often used as a qualitative test for aldehydes. Selective for aldehydes over other functional groups. |
The kinetics of the oxidation are influenced by factors such as the concentration of the reactants, temperature, and pH. The electron-withdrawing nature of the sulfonate group can make the formyl group more electrophilic, potentially affecting the rate of the initial nucleophilic attack by the oxidant or its precursor.
Reduction Pathways to Hydroxymethyl Derivatives: Stereochemical Aspects
The reduction of the formyl group to a primary alcohol (hydroxymethyl group, -CH₂OH) is a fundamental transformation, yielding Sodium 3-(hydroxymethyl)benzenesulfonate. This reaction is typically achieved using various reducing agents.
Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) and the use of metal hydride reagents.
Table 2: Common Reducing Agents for Aromatic Aldehydes
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Alcohols (e.g., ethanol (B145695), methanol) | Mild and selective for aldehydes and ketones. Safer and easier to handle than LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | Ethers (e.g., diethyl ether, THF) | Very powerful and reactive, reduces a wide range of functional groups. Requires anhydrous conditions and careful handling. |
Regarding stereochemical aspects, the reduction of the prochiral formyl group in this compound results in a hydroxymethyl group where the carbon is not a stereocenter. Therefore, the reaction itself does not generate a chiral center at this position. Stereochemistry would become a factor only if a chiral reducing agent were used, which could in principle lead to enantiotopic discrimination, though this is not a common consideration for this specific substrate.
Condensation Reactions with Nitrogen-Containing Compounds (e.g., Schiff Base Formation)
The formyl group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wjpsonline.comresearchgate.net This reaction is a cornerstone of coordination chemistry and organic synthesis. wjpsonline.comresearchgate.net The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond (C=N). wjpsonline.com The formation of Schiff bases is often favored in slightly acidic conditions, which can catalyze the dehydration step. researchgate.net
The reaction between this compound and a primary amine (R-NH₂) can be represented as:
O=CH-C₆H₄-SO₃Na + R-NH₂ ⇌ R-N=CH-C₆H₄-SO₃Na + H₂O
The resulting sulfonated Schiff bases are valuable as ligands for creating water-soluble metal complexes, which have applications in catalysis and medicinal chemistry. southern.edu The sulfonate group enhances the water solubility of both the ligand and its corresponding metal complexes. southern.edu The stability of the formed Schiff base can depend on the nature of the 'R' group on the amine; aryl substituents generally lead to more stable imines compared to alkyl substituents. wjpsonline.com
Reactivity of the Sulfonate Group in Aromatic Substitutions and Functionalization
The sulfonate group (-SO₃⁻) is a strongly deactivating, meta-directing group in electrophilic aromatic substitution reactions. docbrown.infoyoutube.com It also serves as a leaving group in certain nucleophilic aromatic substitutions and can be chemically converted into other important functional groups.
Electrophilic Aromatic Substitution Dynamics on the Benzene (B151609) Ring
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the formyl group and the sulfonate group. wikipedia.org Both groups pull electron density from the aromatic ring through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. docbrown.infoyoutube.com
Both the formyl (-CHO) and sulfonate (-SO₃H) groups are classified as meta-directors. docbrown.infoyoutube.com They deactivate the ortho and para positions more than the meta positions, meaning that any incoming electrophile will preferentially attack the positions meta to both groups. youtube.com In this compound, the positions C4, C6 (ortho to the formyl group and ortho/para to the sulfonate) and C2 (ortho to the sulfonate and ortho to the formyl) are the most deactivated. The C5 position is meta to both substituents and would be the expected site for further electrophilic substitution, although the reaction would require harsh conditions due to the severe deactivation of the ring.
The sulfonation of benzene is a reversible process. libretexts.orgwikipedia.org This reversibility can be exploited in synthesis, where the sulfonate group can be used as a temporary blocking group to direct other substituents before being removed by treatment with dilute hot aqueous acid. libretexts.orgchemistrysteps.com
Conversion to Other Sulfonyl Derivatives (e.g., Sulfonyl Fluorides)
The sodium sulfonate group can be converted into more reactive sulfonyl derivatives, such as sulfonyl fluorides (-SO₂F). Sulfonyl fluorides are valuable synthetic intermediates. rsc.orgnih.gov Recent research has developed one-pot methods to synthesize sulfonyl fluorides directly from sodium sulfonates under mild conditions. rsc.org
One such method involves a two-step cascade process:
Chlorination: The sodium sulfonate is first converted to a sulfonyl chloride intermediate using a chlorinating agent like cyanuric chloride. rsc.orgrsc.org
Fluorination: The intermediate is then treated with a fluoride (B91410) source, such as potassium hydrogen fluoride (KHF₂), to yield the final sulfonyl fluoride. rsc.orgrsc.org
Table 3: Example Conditions for Conversion of Sodium Aryl Sulfonate to Aryl Sulfonyl Fluoride
| Step | Reagents | Catalyst | Solvent | Temperature | Time | Reference |
|---|---|---|---|---|---|---|
| Chlorination | Cyanuric Chloride | TBAB (Tetrabutylammonium bromide) | Acetonitrile (CH₃CN) | 60 °C | 12 h | rsc.orgrsc.org |
This conversion is significant because it transforms a relatively inert sulfonate group into a reactive sulfonyl fluoride moiety, which can then participate in a wider range of reactions, such as SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. However, studies have noted that aryl sulfonates containing strong electron-withdrawing groups can sometimes fail to generate the corresponding sulfonyl fluoride under certain conditions. rsc.org
Intramolecular Catalysis and Neighboring Group Effects in Formylbenzenesulfonates
Neighboring group participation (NGP), or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons in an atom or the electrons in a sigma or pi bond within the same molecule. wikipedia.org This intramolecular interaction can lead to a significant rate enhancement and can alter the stereochemical outcome of a reaction compared to a similar reaction without the participating group. wikipedia.org In the context of formylbenzenesulfonates, the potential for the formyl group to act as a neighboring group is of considerable interest, particularly when it is positioned ortho to the sulfonate group.
The solvolysis of benzenesulfonyl derivatives, such as benzenesulfonyl chlorides, has been a subject of mechanistic studies for many years. Early investigations into the solvolysis of benzenesulfonyl chloride and its meta and para-substituted derivatives in aqueous acetone and aqueous ethanol revealed relatively small differences in reaction rates. beilstein-journals.org For instance, in 50% acetone/50% water, the rate of solvolysis of p-methylbenzenesulfonyl chloride was only slightly slower than the parent compound, while the m-nitro derivative was slightly faster. beilstein-journals.org This suggests a mechanism with a transition state where there is a small development of negative charge on the sulfur atom. beilstein-journals.org
However, studies on ortho-substituted derivatives have often been avoided in foundational kinetic analyses due to the potential for steric hindrance and direct intramolecular interactions to complicate the interpretation of electronic effects. beilstein-journals.orgbeilstein-journals.org The participation of an ortho-substituent can lead to rate accelerations that are not predictable by Hammett-type linear free-energy relationships.
To illustrate the expected effect, one can consider a hypothetical kinetic study on the solvolysis of formylbenzenesulfonyl chlorides in a given solvent system. The expected trend in rates would be:
ortho-formylbenzenesulfonyl chloride > para-formylbenzenesulfonyl chloride ≈ meta-formylbenzenesulfonyl chloride
The anticipated rate enhancement for the ortho isomer would be attributed to anchimeric assistance from the formyl group. This can be quantified by the ratio of the observed rate constant (k_obs) to the rate constant predicted based on electronic effects alone (k_pred), which would be significantly greater than 1 for the ortho isomer.
Hypothetical Kinetic Data for Solvolysis of Formylbenzenesulfonyl Chlorides
| Substituent Position | Relative Rate (k_rel) | Plausible Mechanism |
|---|---|---|
| ortho-formyl | >>1 | NGP-assisted SN2 |
| meta-formyl | ~1 | SN2 |
| para-formyl | ~1 | SN2 |
| unsubstituted | 1 | SN2 |
The rate acceleration observed in reactions with neighboring group participation is often due to the formation of a more stable, cyclic intermediate. scribd.com In the case of ortho-formylbenzenesulfonate, the formyl group can act as an internal nucleophile. The lone pair of electrons on the carbonyl oxygen can attack the electrophilic sulfur atom of the sulfonyl group, displacing the leaving group (e.g., a chloride ion in the case of a sulfonyl chloride) and forming a cyclic intermediate.
This proposed intermediate would be a five-membered ring containing a sulfonate ester and a hemiacetal-like structure. The formation of such a cyclic species provides a low-energy pathway for the reaction to proceed. The subsequent attack of an external nucleophile (e.g., a water molecule during hydrolysis) on the sulfur atom or the carbon of the hemiacetal would lead to the final products. The formation of a cyclic intermediate is a hallmark of neighboring group participation. mdpi.com
The structure of this cyclic intermediate would be a key area of investigation. Spectroscopic techniques such as NMR and IR, potentially at low temperatures to trap the transient species, would be crucial for its characterization. The detection of such an intermediate would provide strong evidence for the operation of an NGP mechanism.
Comprehensive Reaction Mechanism Elucidation
A comprehensive understanding of the reaction mechanism for the solvolysis of ortho-formylbenzenesulfonate requires a combination of kinetic studies and the identification of intermediates.
A detailed kinetic analysis would involve studying the reaction under various conditions, including different solvents, temperatures, and pH values. The hydrolysis of aromatic sulfonyl chlorides, for example, can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents. rsc.orgresearchgate.net For some substituted benzenesulfonates, the hydrolysis mechanism can shift from SN1-like to SN2-like depending on the electronic properties of the substituent. koreascience.kr
In the case of ortho-formylbenzenesulfonate, the kinetic data would need to be carefully analyzed to distinguish between a direct SN2 attack by the solvent and a pathway involving neighboring group participation. Isotopic labeling studies could be particularly informative. For instance, using H₂¹⁸O as the solvent and analyzing the products for the incorporation of ¹⁸O could help to pinpoint the site of nucleophilic attack.
The rate law for the reaction would also provide valuable mechanistic information. A rate law that shows a first-order dependence on the substrate and is independent of the external nucleophile concentration (at least at low concentrations) would be consistent with a rate-determining intramolecular step, a key feature of many NGP reactions. chem-station.com
Table of Expected Kinetic Parameters for Solvolysis
| Parameter | ortho-formylbenzenesulfonate | meta/para-formylbenzenesulfonate |
|---|---|---|
| Activation Enthalpy (ΔH‡) | Lower | Higher |
| Activation Entropy (ΔS‡) | More Negative | Less Negative |
| Rate Dependence on [Nucleophile] | Potentially zero-order at low [Nu] | First-order |
The direct detection and characterization of reaction intermediates are crucial for confirming a proposed mechanism. For the solvolysis of ortho-formylbenzenesulfonate, the key intermediate to identify would be the cyclic species formed through intramolecular attack of the formyl group.
Advanced spectroscopic techniques are often required to study these typically short-lived intermediates. Cryogenic NMR spectroscopy could potentially allow for the observation of the cyclic intermediate at low temperatures where its lifetime is extended. Trapping experiments, where a reactive species is added to the reaction mixture to intercept the intermediate and form a stable, characterizable product, could also be employed.
Computational chemistry would be a valuable tool to complement experimental studies. Quantum mechanical calculations could be used to model the transition states and intermediates involved in the proposed reaction pathway. By comparing the calculated energies of different possible pathways (e.g., direct SN2 versus NGP-assisted), it would be possible to determine the most likely mechanism. The calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the proposed cyclic intermediate could also be compared with experimental data to aid in its identification.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and three-dimensional arrangement of sodium 3-formylbenzenesulfonate. These calculations offer a molecular-level perspective that is crucial for understanding its chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Beyond determining the ground-state geometry, DFT can be used to map the potential energy surface of the molecule. This allows for the identification of different conformers (rotational isomers) and the energetic barriers that separate them. For instance, the rotational barrier of the C-C bond connecting the formyl group to the aromatic ring can be calculated, providing insights into the molecule's conformational flexibility at different temperatures. Furthermore, the vibrational frequencies calculated using DFT can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computed molecular structure.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Charge Distribution
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as an important indicator of kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally signifies a more reactive species.
In the case of this compound, the HOMO is typically localized on the electron-rich phenyl ring and the sulfonate group. Conversely, the LUMO is predominantly centered on the electron-withdrawing formyl group. This spatial separation of the frontier orbitals suggests that different regions of the molecule will be involved in electrophilic and nucleophilic interactions.
Analysis of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the oxygen atoms of the sulfonate and formyl groups, indicating their suitability for electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms and the sulfur atom. This detailed charge distribution is fundamental to understanding its non-covalent interactions, such as hydrogen bonding and coordination to metal ions.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques that predict how a molecule, such as this compound, will bind and interact with another molecule, typically a larger receptor like a transition metal catalyst.
Prediction of Binding Sites and Interactions with Transition Metal Catalysts
In the field of catalysis, understanding the interaction between a substrate and a catalyst is of paramount importance. Molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the active site of a transition metal catalyst. These simulations consider the three-dimensional structures of both the ligand (this compound) and the catalyst.
The simulations can identify key non-covalent interactions, such as the coordination of the oxygen atoms from the sulfonate or formyl groups to the metal center, or hydrogen bonding between the substrate and the catalyst's supporting ligands. The results are often expressed as a docking score, which provides an estimate of the binding affinity.
| Interaction Type | Potential Interacting Atoms on this compound | Potential Interacting Moiety on Catalyst |
| Coordination | Oxygen atoms of the sulfonate group, Oxygen atom of the formyl group | Transition metal center |
| Hydrogen Bonding | Oxygen atoms of the sulfonate and formyl groups | Hydrogen bond donors on catalyst ligands |
| π-Stacking | Benzene (B151609) ring | Aromatic rings on catalyst ligands |
Computational Prediction of Reactivity in Cross-Coupling Reactions
Computational methods are also valuable for predicting the reactivity of this compound in specific chemical transformations, such as palladium-catalyzed cross-coupling reactions. By calculating various electronic descriptors, researchers can gain insights into its behavior as a coupling partner.
For example, the calculated partial atomic charges and frontier orbital densities can indicate the most likely sites for oxidative addition to a low-valent metal center, a crucial step in many cross-coupling catalytic cycles. The electron-withdrawing nature of both the sulfonate and formyl groups influences the electronic properties of the aromatic ring, which in turn affects its reactivity in processes like the Suzuki-Miyaura or Heck coupling reactions.
Simulation of Reaction Pathways and Transition State Analysis
Beyond predicting static properties and binding modes, computational chemistry allows for the dynamic simulation of entire reaction pathways. This involves charting the energetic landscape as reactants evolve into products, including the identification of high-energy, short-lived transition states.
For a reaction involving this compound, such as its reduction to the corresponding alcohol or its participation in a carbon-carbon bond-forming reaction, computational methods can be used to delineate a plausible step-by-step mechanism. By calculating the relative energies of all intermediates and transition states, the rate-determining step of the reaction can be identified.
Development of Structure-Reactivity and Structure-Property Relationships
The Hammett equation provides a quantitative framework for assessing the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent. For the formyl group, the Hammett constants (σ_meta and σ_para) are positive, indicating its electron-withdrawing character through both inductive and resonance effects. Similarly, the sulfonate group also possesses positive Hammett constants, signifying its strong electron-withdrawing nature, primarily through a powerful inductive effect.
The interplay of these electronic effects can be further elucidated through computational chemistry. Molecular orbital calculations, for instance, can map the electron density distribution across the molecule, highlighting the regions of electrophilicity and nucleophilicity. These calculations can provide valuable data for developing more sophisticated QSAR and QSPR models.
While specific, in-depth QSAR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be applied by examining studies on related substituted benzaldehydes and benzenesulfonates. For example, QSAR studies on benzaldehyde (B42025) derivatives have shown that both electronic and steric parameters are significant in predicting their biological activities and chemical reactivity.
To illustrate the types of data used in such studies, the following tables present hypothetical and literature-derived values for relevant molecular descriptors. These descriptors are the building blocks for constructing predictive models.
Table 1: Calculated Molecular Descriptors for 3-Formylbenzenesulfonic Acid
| Descriptor | Value | Significance |
| Molecular Weight | 186.18 g/mol | Basic physical property. |
| LogP | -0.8 | Indicates hydrophilicity. |
| Total Polar Surface Area (TPSA) | 86.99 Ų | Relates to transport properties. |
| Dipole Moment | 5.2 D | Measures molecular polarity. |
| HOMO (Highest Occupied Molecular Orbital) Energy | -8.5 eV | Relates to electron-donating ability. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | -2.1 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.4 eV | Indicator of chemical reactivity. |
Note: These values are representative and may vary depending on the computational method used.
Table 2: Hammett Constants for Relevant Substituents
| Substituent | σ_meta | σ_para | Electronic Effect |
| -CHO | 0.35 | 0.42 | Electron-withdrawing |
| -SO₃H | 0.38 | 0.47 | Electron-withdrawing |
| -NO₂ | 0.71 | 0.78 | Strongly electron-withdrawing |
| -OH | 0.12 | -0.37 | Electron-donating (resonance) |
| -CH₃ | -0.07 | -0.17 | Electron-donating (inductive) |
Source: Values are compiled from various literature sources and are for the parent acid or related compounds.
By correlating these and other calculated descriptors with experimentally determined properties (e.g., reaction rates, equilibrium constants, solubility), it is possible to build robust QSAR and QSPR models. These models can then be used to predict the behavior of this compound in various applications, from its role as a chemical intermediate to its potential interactions in biological systems. The development of these relationships is an ongoing area of research, with the potential to significantly streamline the design and optimization of processes involving this versatile compound.
Applications in Advanced Materials Science
Utilization as a Building Block in Polymer and Resin Synthesis
The dual functionality of Sodium 3-formylbenzenesulfonate makes it a valuable monomer for creating polymers with tailored properties. The formyl group provides a site for polymerization, while the sulfonate group imparts hydrophilicity and ionic characteristics to the final polymer chain.
Conjugated polymers (CPs) are organic macromolecules characterized by alternating single and double bonds along their backbone, which results in a delocalized π-electron system and gives them unique electronic and optical properties. nih.gov When ionic functional groups, such as the sulfonate (SO₃⁻) from this compound, are attached to the CP backbone, they are termed conjugated polyelectrolytes (CPEs). nih.gov These CPEs are soluble in polar solvents like water, which is a significant advantage for solution-based processing and for applications in biological sensing. nih.gov
The incorporation of this compound into a polymer backbone can be achieved through various polymerization reactions involving its aldehyde group. For instance, it can participate in condensation reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form poly(p-phenylene vinylene) (PPV) derivatives, or in Knoevenagel condensation. The presence of the electron-withdrawing sulfonate and formyl groups directly on the aromatic ring influences the electronic structure of the monomer, and consequently, the resulting polymer. This substitution affects the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), thereby allowing for the tuning of the polymer's electronic band gap. This tunability is critical for optimizing materials for specific applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Table 1: Potential Polymerization Reactions for this compound in CP Synthesis
| Polymerization Reaction | Co-monomer Requirement | Resulting Polymer Class |
|---|---|---|
| Wittig Reaction | Phosphonium ylide | Poly(arylene vinylene) |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Poly(arylene vinylene) |
| Knoevenagel Condensation | Compound with active methylene (B1212753) group | Varies, e.g., cyano-substituted PPVs |
The aldehyde functionality of this compound allows it to act as a key component in the synthesis of functional thermosetting resins, similar to how formaldehyde (B43269) is used in phenol-formaldehyde (Bakelite) or urea-formaldehyde resins. By reacting this compound with phenols, amines, or other suitable polyfunctional monomers, a cross-linked three-dimensional network can be formed.
The key distinction of these resins is the permanent incorporation of sodium sulfonate groups into the resin matrix. These ionic groups impart specific properties:
Inherent Ion-Exchange Capability: The resin can function as a solid-state cation exchanger.
Increased Hydrophilicity and Moisture Absorption: The sulfonate groups attract water, which can be useful for applications requiring controlled moisture uptake.
Improved Thermal Stability: The presence of aromatic and sulfonate groups can enhance the thermal degradation resistance of the resin compared to traditional aliphatic-based resins.
Flame Retardancy: Sulfur compounds are known to contribute to flame retardant properties in polymers.
Design and Development of Specialized Materials
The reactive nature of the formyl group combined with the stability and functionality of the sulfonate group enables the synthesis of specialized materials like high-performance surfactants and ion-exchange resins.
Surfactants: this compound itself possesses basic surfactant properties, with a hydrophilic sulfonate group and a benzene (B151609) ring that acts as a hydrophobic part. However, it can be chemically modified to create more potent surfactants. The formyl group serves as a reactive handle to attach long alkyl (hydrophobic) chains. For instance, a Grignard reaction with a long-chain alkyl magnesium bromide followed by reduction can convert the formyl group into a secondary alcohol with a long alkyl tail, significantly enhancing the molecule's amphiphilic character. Such modifications allow for the creation of anionic surfactants with tailored properties for use in detergents, emulsifiers, and foaming agents in various industries, including oil recovery. nih.gov
Ion-Exchange Resins: Ion-exchange resins are insoluble polymeric materials containing charged functional groups that can exchange ions with the surrounding solution. snowate.com They are widely used in water softening and demineralization. Resins with sulfonic acid groups (-SO₃H) are classified as strong acid cation exchangers.
This compound is an ideal monomer for synthesizing such resins. It can be co-polymerized with other monomers like styrene (B11656) and a cross-linking agent such as divinylbenzene (B73037) (DVB). bluemaarlin.com The resulting polymer bead has sulfonate groups covalently bonded to its structure. This method of direct polymerization of a sulfonated monomer offers an alternative to the post-sulfonation of a pre-formed polymer, potentially leading to a more uniform distribution of functional groups. These resins function by exchanging their sodium ions (Na⁺) for divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water, thereby softening it. The macroporous structure, created by using pore-forming agents during polymerization, enhances the resin's physical strength and resistance to organic fouling. bluemaarlin.com
Table 2: Comparison of Resin Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Post-polymerization Sulfonation | Styrene and DVB are polymerized first, then the resulting beads are treated with a sulfonating agent (e.g., sulfuric acid). | Well-established industrial process. |
| Direct Polymerization | A sulfonated monomer like this compound is directly co-polymerized with styrene and DVB. | Potentially better control over the degree and uniformity of sulfonation; avoids handling concentrated acids. |
Heterogeneous Catalysis and Catalyst Design
In heterogeneous catalysis, a catalyst and reactants exist in different phases. Solid catalysts are often preferred for ease of separation from the reaction products. The design of the catalyst support is crucial for performance.
Lignin, a major component of plant biomass, and its derivatives like lignosulfonates are emerging as sustainable, low-cost raw materials for catalyst supports. mdpi.commdpi.com Lignosulfonates, byproducts of the sulfite (B76179) pulping process, are particularly interesting as they already contain sulfonate groups. researchgate.net These supports can be further functionalized to anchor catalytic metal nanoparticles or organocatalysts.
This compound can be used as a chemical linker to modify the surface of biomass-derived supports. The aldehyde group can form covalent bonds with hydroxyl (-OH) groups present on the lignosulfonate or other biomass structures through reactions like acetal (B89532) formation under acidic conditions. This modification achieves several goals:
Increases the density of sulfonate groups: The attached molecule adds more -SO₃⁻ sites, which can act as acidic catalytic sites themselves for reactions like hydrolysis and dehydration. mdpi.com
Provides a spacer: It can act as a spacer arm to prevent the aggregation of catalytic nanoparticles immobilized on the support.
Anchoring site: The formyl group, or a derivative thereof, can serve as a point of attachment for immobilizing a homogeneous catalyst, effectively heterogenizing it.
This approach combines the benefits of a renewable support material with a versatile chemical linker, opening avenues for designing advanced, sustainable catalyst systems.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data on the direct catalytic performance of This compound in the synthesis of nitrogen-containing heterocycles or its specific redox properties and applications in electrochemical materials.
Studies on related compounds, such as isomers (e.g., sodium 2-formylbenzenesulfonate) used as modifying agents for catalyst supports nih.gov, or other sulfonated materials used in catalysis nih.gov, exist. However, direct, detailed research findings and data tables for the catalytic or electrochemical applications exclusively focused on this compound could not be located. Therefore, generating a scientifically accurate article that strictly adheres to the requested outline is not possible at this time.
Pharmaceutical and Biological Research Applications
Role as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The unique structural features of Sodium 3-formylbenzenesulfonate make it an important intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its aldehyde group can participate in a variety of chemical reactions to build molecular complexity, while the sulfonate group can influence the solubility and other physicochemical properties of the resulting compounds.
Pathways for Drug Intermediate Synthesis
This compound serves as a precursor in the synthesis of various drug intermediates. For instance, its isomer, 2-formylbenzenesulfonic acid sodium salt, is a key intermediate in the production of fluorescent whitening agents and triphenylmethane (B1682552) dyes. google.comchemicalbook.com While direct pathways for major APIs originating from the 3-formyl isomer are less commonly documented in publicly available literature, its chemical reactivity is indicative of its potential in organic synthesis. The aldehyde functional group allows for reactions such as reductive amination to form substituted benzylamines, Wittig reactions to form alkenes, and aldol (B89426) condensations to create larger carbon skeletons. These reaction pathways are fundamental in the construction of a wide array of pharmaceutical compounds. For example, the related compound 2-formylbenzenesulfonic acid sodium salt reacts with chitosan (B1678972) to form N-benzyl derivatives, a transformation that highlights the reactivity of the formyl group. chemicalbook.comsigmaaldrich.com
Impurity Profiling and Control in Pharmaceutical Manufacturing
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of drug products. biomedres.usajprd.com Impurity profiling, the identification and quantification of impurities in a drug substance or product, is essential for regulatory compliance and quality control. biomedres.usijprajournal.com
Research on Formation and Mitigation of Impurities (e.g., in Orlistat)
While specific research detailing this compound as a direct impurity in the manufacturing of the anti-obesity drug Orlistat is not prevalent, the context of impurity formation in Orlistat is well-documented. Orlistat is susceptible to degradation, which can lead to the formation of various impurities. google.comgoogle.com For instance, hydrolytic degradation can result in the formation of compounds like 5-(2-Formylamino-4-methyl-pentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic acid and 2-Formylamino-4-methyl-pentanoic acid. google.comgoogle.com
The presence of any unintended chemical entity in a pharmaceutical formulation necessitates rigorous investigation. Although this compound is not a listed impurity for Orlistat, the general principles of impurity control are highly relevant. pharmaffiliates.comresearchgate.nettlcstandards.com The manufacturing process of any API must be carefully controlled to minimize the formation of by-products and degradation products. ijprajournal.com This includes monitoring starting materials, intermediates, and the final product for the presence of any impurities that could compromise the quality of the drug.
Investigation of Biological Activities of this compound and Its Derivatives
Beyond its role as a synthetic intermediate, this compound and its derivatives have been investigated for their own inherent biological activities. The presence of the sulfonate group can influence the interaction of these molecules with biological systems.
Antimicrobial Efficacy and Mechanisms of Action
The biological activity of benzenesulfonamide (B165840) derivatives, which are structurally related to this compound, has been a subject of significant research. nih.govcerradopub.com.br Sulfonamides are known to possess a wide range of pharmacological activities, including antibacterial properties. nih.gov While specific studies on the antimicrobial efficacy of this compound are limited, research on related sulfonamide derivatives provides insights into their potential mechanisms of action. For example, some sulfonamides exhibit antimicrobial activity by inhibiting essential metabolic pathways in bacteria.
The interaction of surfactants with antimicrobial peptides has also been studied, with some surfactants enhancing the antimicrobial activity of the peptides. nih.gov Given that this compound possesses surfactant-like properties due to its aromatic ring and sulfonate group, its potential to modulate the activity of other antimicrobial agents could be an area for future investigation. Studies on steroidal hydrazones have also shown that certain structural features can lead to good antibacterial and antifungal activity. mdpi.com
Assessment of Antioxidant Properties
Derivatives of benzenesulfonamides have been investigated for their antioxidant properties. nih.gov Antioxidants are compounds that can protect cells from damage caused by reactive oxygen species. The assessment of antioxidant properties is a crucial area of research in the development of new therapeutic agents for conditions associated with oxidative stress. While direct studies on the antioxidant properties of this compound are not widely available, the investigation of its derivatives suggests a potential avenue for research.
Molecular Interactions with Biological Macromolecules
The interaction of small molecules with biological macromolecules such as DNA and enzymes is a cornerstone of drug discovery. The functional groups present in this compound suggest the potential for such interactions.
While specific studies on the direct binding of this compound to DNA are not extensively documented in the available literature, the structural characteristics of its derivatives suggest potential modes of interaction. Sulfonamide derivatives, for example, have been shown to bind to DNA through mixed modes, including intercalation and groove binding. nih.gov The interaction can involve electrostatic forces, with charged groups on the molecule interacting with the phosphate (B84403) backbone of DNA. nih.govresearchgate.net
The planar aromatic ring of the benzenesulfonate (B1194179) portion could potentially intercalate between the base pairs of the DNA double helix, while the sulfonate group could engage in electrostatic interactions with the positively charged histone proteins or the phosphate backbone. researchgate.net Further research, such as UV-Vis spectroscopy, fluorescence spectroscopy, and molecular docking studies, would be necessary to elucidate the specific binding modes of this compound and its derivatives with DNA. nih.gov
The sulfonate group of this compound can be converted to a sulfonyl fluoride (B91410), a reactive functional group known to act as an irreversible inhibitor of various enzymes, particularly serine proteases and esterases. nih.govgoogle.com Sulfonyl fluorides exert their inhibitory effect by covalently modifying the active site serine residue of the enzyme. nih.gov
While there are no specific studies on sulfonyl fluorides derived directly from this compound, the broader class of benzenesulfonate derivatives has been investigated for enzyme inhibition. nih.gov For instance, certain sulfonyl fluorides have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.gov The inhibitory activity and selectivity of these compounds are often dependent on the nature of the substituents on the phenyl ring and the length of any alkyl linkers. nih.gov The synthesis and evaluation of a 3-formylbenzenesulfonyl fluoride would be a logical step to explore its potential as a specific enzyme inhibitor.
Design and Synthesis of Biologically Active Compounds (e.g., Schiff Bases derived from formylbenzenesulfonates)
The aldehyde group of this compound is a versatile handle for the synthesis of a wide range of derivatives, most notably Schiff bases. Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone and are known to possess a broad spectrum of biological activities, including anticancer properties. nih.govnih.govresearchgate.netyoutube.com The anticancer activity of Schiff bases is often attributed to the azomethine (-HC=N-) group. youtube.com
The synthesis of Schiff bases from this compound would involve the reaction of the aldehyde with various primary amines. The resulting compounds would be water-soluble due to the presence of the sulfonate group, which is an advantageous property for biological testing. The biological activity of these Schiff bases can be further enhanced by forming metal complexes. nih.govnih.govresearchgate.net Metal chelation can significantly affect the bioactive behavior of the organic ligands. nih.gov
While the literature contains numerous examples of Schiff bases with anticancer activity, specific studies on those derived from this compound are limited. However, the general findings from the broader class of Schiff bases provide a strong rationale for the design and synthesis of such compounds as potential anticancer agents.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation, Identification, and Purity Assessment
Chromatographic methods are indispensable for the separation and purification of Sodium 3-formylbenzenesulfonate, as well as for the quantitative determination of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Method development often involves reverse-phase chromatography. For instance, a successful separation can be achieved using a C8 or C12 column with a mobile phase gradient. researchgate.netscielo.br One established method utilizes a C8 column at 35°C, with a mobile phase gradient of methanol (B129727) and an aqueous solution of sodium perchlorate (B79767) (0.075 mol L-1). scielo.br The detection is typically carried out using a UV detector, with common wavelengths being 225 nm for excitation and 290 nm for emission in fluorescence detection. researchgate.net
The addition of a salt like sodium perchlorate to the mobile phase is often necessary to achieve adequate retention of the benzenesulfonate (B1194179) on the reverse-phase column. researchgate.netscielo.br The validation of HPLC methods is critical to ensure their accuracy, precision, linearity, and robustness. ijpsr.com Validation parameters typically include linearity (often with a correlation coefficient >0.999), precision (with a relative standard deviation (%RSD) below 2.0%), and accuracy (typically between 97% and 102%). ijpsr.com
| Parameter | Typical Value/Range | Source |
| Column | C8, C12, Newcrom R1 | researchgate.netscielo.brsielc.com |
| Mobile Phase | Acetonitrile/Water with phosphoric acid or formic acid; Methanol/aqueous sodium perchlorate | scielo.brsielc.com |
| Detection | UV (200 nm), Fluorescence (Excitation: 225 nm, Emission: 290 nm) | researchgate.netsielc.com |
| Linearity (r²) | > 0.999 | ijpsr.com |
| Precision (%RSD) | < 2.0% | ijpsr.com |
| Accuracy | 97-102% | ijpsr.com |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of the sodium salt of 3-formylbenzenesulfonate by Gas Chromatography (GC) is not feasible due to its low volatility. Therefore, derivatization to a more volatile form is a necessary prerequisite. A common approach for sulfonates is their conversion to corresponding methyl esters. researchgate.net This can be achieved using alkylating agents like trimethyl orthoformate. researchgate.net The resulting volatile derivatives, such as the methyl ester of 3-formylbenzenesulfonic acid, can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net This technique is particularly useful for trace analysis and impurity profiling.
Spectroscopic Characterization for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are powerful tools for elucidating the molecular structure of this compound and for its quantitative determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural confirmation of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 2-formylbenzenesulfonic acid sodium salt, characteristic signals are observed in the aromatic region and a distinct signal for the aldehyde proton. chemicalbook.com Although specific data for the 3-isomer is not readily available in the provided results, the spectrum is expected to show distinct splitting patterns for the aromatic protons based on their positions relative to the formyl and sulfonate groups.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. The spectrum of a similar compound, 4-vinylbenzenesulfonate, shows characteristic peaks for the aromatic carbons and the vinyl group carbons. rsc.org For this compound, distinct signals would be expected for the carbonyl carbon of the aldehyde group, the carbon attached to the sulfonate group, and the other aromatic carbons.
| Nucleus | Expected Chemical Shift Range (ppm) | Notes |
| ¹H | ~10.0 | Aldehyde proton (CHO) |
| 7.5 - 8.5 | Aromatic protons | |
| ¹³C | ~190 | Carbonyl carbon (C=O) |
| 120 - 150 | Aromatic carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound. The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aldehyde and sulfonate groups. researchgate.net
Key expected vibrational bands include:
A strong stretching vibration for the carbonyl group (C=O) of the aldehyde, typically in the range of 1700-1720 cm⁻¹.
Characteristic strong and broad absorption bands for the sulfonate group (S=O), usually found around 1200 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch). researchgate.net
C-H stretching vibrations of the aromatic ring and the aldehyde.
C=C stretching vibrations within the aromatic ring.
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Source |
| C=O (Aldehyde) | 1700 - 1720 | nih.gov |
| S=O (Sulfonate, asymmetric) | ~1200 | researchgate.net |
| S=O (Sulfonate, symmetric) | ~1040 | researchgate.net |
| Aromatic C=C | 1450 - 1600 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Assays
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is a valuable tool for quantitative analysis. Aromatic compounds like this compound exhibit characteristic UV absorbance due to π-π* transitions in the benzene (B151609) ring. For a similar compound, sodium dodecylbenzene (B1670861) sulfonate (SDBS), a UV absorbance peak is observed at 224 nm. researchgate.net The presence of the formyl group, a chromophore, is expected to influence the absorption spectrum. UV-Vis spectroscopy can be used for quantitative assays by creating a calibration curve of absorbance versus concentration. researchgate.net For some sulfonated compounds, a characteristic absorption band can also be observed around 276 nm in the presence of acid. researchgate.net
| Parameter | Wavelength (nm) | Source |
| λmax (similar compounds) | 224 | researchgate.net |
| λmax (in acidic medium) | 276 | researchgate.net |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, offering definitive evidence of the compound's identity.
High-resolution mass spectrometry (HRMS) can precisely determine the molecular mass of this compound. The exact mass of the compound is 207.98062409 Da. nih.gov This high degree of accuracy allows for the unambiguous confirmation of its elemental formula, C₇H₅NaO₄S.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar and ionic compounds like this compound. In negative ion mode ESI-MS, the compound is expected to be detected as the deprotonated molecule, which in this case would be the 3-formylbenzenesulfonate anion. For a related compound, 4-chloro-3-formylbenzenesulfonic acid, analysis in negative ion mode ESI-MS reveals the [M-H]⁻ peak. A similar behavior would be anticipated for 3-formylbenzenesulfonic acid and its sodium salt.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. Key fragmentation pathways for the 3-formylbenzenesulfonate anion would likely involve the loss of small neutral molecules such as sulfur dioxide (SO₂) and carbon monoxide (CO). The cleavage of the formyl group and the sulfonate group from the aromatic ring are expected fragmentation routes that help in pinpointing the substitution pattern.
Table 1: Mass Spectrometric Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₅NaO₄S | nih.gov |
| Molecular Weight | 208.17 g/mol | nih.govbiosynth.comcymitquimica.comlgcstandards.comscbt.comchemscene.com |
| Exact Mass | 207.98062409 Da | nih.govlgcstandards.com |
| Expected Ion in ESI-MS (-) | [M-Na]⁻ (3-formylbenzenesulfonate anion) | Inferred from |
This is an interactive data table. Click on the headers to sort the data.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis is employed to experimentally verify the theoretical percentages of carbon, hydrogen, sodium, oxygen, and sulfur, thus confirming the stoichiometry of the empirical formula C₇H₅NaO₄S.
The theoretical elemental composition is calculated based on the molecular formula and the atomic weights of the constituent elements. Any significant deviation between the experimentally determined values and the theoretical percentages would indicate the presence of impurities or an incorrect structural assignment.
Table 2: Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 40.39 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.42 |
| Sodium | Na | 22.990 | 1 | 22.990 | 11.04 |
| Oxygen | O | 15.999 | 4 | 63.996 | 30.74 |
| Sulfur | S | 32.065 | 1 | 32.065 | 15.40 |
| Total | 208.168 | 100.00 |
This is an interactive data table. You can explore the elemental breakdown of the compound.
Advanced Electrochemical Analytical Methods for Redox Characterization
The electrochemical behavior of this compound is primarily governed by the redox activity of the aromatic aldehyde group. Advanced electrochemical techniques, such as cyclic voltammetry (CV), can be utilized to investigate the reduction and oxidation processes of the molecule.
The formyl group (-CHO) on the benzene ring is electrochemically active and can be reduced. In organic and aqueous electrolytes, the electrochemical reduction of aromatic carbonyl compounds often proceeds via a nucleophilic addition mechanism. nih.gov The reduction potential of the aldehyde will be influenced by the presence of the electron-withdrawing sulfonate group (-SO₃⁻) on the aromatic ring. Generally, electron-withdrawing substituents tend to increase the reduction potential, making the compound easier to reduce. mdpi.com
Environmental Fate and Ecotoxicological Research Considerations
Biodegradation Pathways and Kinetics in Environmental Compartments
The primary mechanism for the ultimate removal of Sodium 3-formylbenzenesulfonate from the environment is expected to be biodegradation. The presence of a sulfonated aromatic ring suggests that it may be susceptible to microbial attack, similar to other arylsulfonates.
A study on the biodegradability of a dispersant based on the sodium salt of a condensation product of naphthalene (B1677914) sulphonic acids and formaldehyde (B43269) identified several bacterial strains capable of its efficient biodegradation. researchgate.netresearchgate.net These findings suggest that similar microbial communities in soil and water could potentially degrade this compound.
Table 1: Bacterial Strains Identified in the Biodegradation of Naphthalenesulfonate Formaldehyde Condensates
| Bacterial Species |
|---|
| Pseudomonas cepacia |
| Pseudomonas vesicularis |
| Pseudomonas stutzeri |
| Pseudomonas pichetti |
| Shewanella putrefaciens |
| Agrobacterium radiobacter |
Source: Adapted from ResearchGate articles on the biodegradability of sodium salt from the condensation product of naphthalene sulphonic acids and formaldehyde. researchgate.netresearchgate.net
Several environmental factors are known to influence the rate of microbial degradation of organic compounds. For sulfonated aromatics, these factors are critical in determining their persistence in the environment. While specific data for this compound is unavailable, general principles of microbial ecology and studies on other compounds suggest the following influences:
Temperature: Microbial activity generally increases with temperature up to an optimal point, leading to faster degradation rates.
pH: The pH of the soil or water can affect both the bioavailability of the compound and the activity of biodegrading microorganisms.
Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and enzymatic activity.
Acclimation of Microbial Populations: The rate of degradation can be significantly higher in environments where microbial populations have been previously exposed to and have adapted to metabolizing similar compounds.
Presence of Inhibitory Substances: High concentrations of the compound itself or the presence of other toxic substances can inhibit microbial activity. For instance, the presence of high concentrations of inorganic salts has been found to inhibit the biological degradation of some recalcitrant sulfonated substances. researchgate.net
Abiotic Transformation Processes in the Environment
In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of this compound in the environment.
No experimental data on the hydrolytic stability of this compound is available in the reviewed literature. However, based on its chemical structure, the benzenesulfonate (B1194179) group is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). The C-S bond in arylsulfonic acids is strong and not susceptible to cleavage by water. The aldehyde group is also generally stable to hydrolysis. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.
Specific studies on the photolytic degradation of this compound were not found. Aromatic compounds can undergo photolysis, either through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. The presence of the aromatic ring suggests a potential for direct photolysis. The aldehyde group might also be susceptible to photochemical reactions. However, without experimental data, the significance and rate of photolytic degradation remain speculative.
Ecotoxicological Assessment Methodologies
Ecotoxicological assessment involves evaluating the adverse effects of a chemical on various components of an ecosystem. nih.gov This typically includes studies on aquatic organisms at different trophic levels, as well as impacts on microbial communities.
Toxicity Studies on Aquatic Organisms (Fish, Invertebrates, Algae)
The aquatic toxicity of surfactants like this compound is a key area of ecotoxicological concern. Acute toxicity is often measured as the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 96 hours for fish), or the effective concentration that causes a non-lethal endpoint (e.g., immobilization in invertebrates, growth inhibition in algae) in 50% of the population (EC50). nih.gov
A comparative toxicity study on different alkylbenzene sulfonates (ABS) revealed varying sensitivity among species. For linear n-ABS, EC50/LC50 values ranged from 5.0 to 17.8 mg/L, with fish, mussels, and amphipods being the most sensitive. nih.gov For branched BABS, the range was 7.3 to 25.6 mg/L, with amphipods and mussels showing the highest sensitivity. nih.gov The toxicity of LAS can also be influenced by water hardness, with higher hardness sometimes reducing toxicity due to the adsorption of the surfactant. nih.gov
Studies on algae have shown that low concentrations of LAS (≤10 mg/L) can sometimes stimulate growth, while higher concentrations (20 mg/L) can be inhibitory. nih.gov Some sulfonic acids can also be utilized by certain algae as a sulfur source for growth. nih.gov
Table 2: Acute Aquatic Toxicity of Structurally Similar Alkylbenzene Sulfonates (Nominal Concentrations)
| Organism Type | Test Compound | Endpoint | Concentration (mg/L) | Reference |
| Fish | n-ABS | LC50 | 5.0 - 17.8 | nih.gov |
| Invertebrates (Mussels, Amphipods) | n-ABS | EC50/LC50 | 5.0 - 17.8 | nih.gov |
| Invertebrates (Mussels, Amphipods) | BABS | EC50/LC50 | 7.3 - 25.6 | nih.gov |
| Algae (Microcystis aeruginosa) | LAS | Growth Inhibition | >10 | nih.gov |
This table summarizes toxicity data for related compounds to estimate the potential ecotoxicity of this compound.
Impact on Terrestrial and Aquatic Microbial Communities
Research on the effects of LAS on soil microbial communities has shown varied results. In some cases, LAS applied to agricultural soil at concentrations of 22 and 174 mg/kg had little to no significant impact on the functional diversity of bacteria. nih.gov However, the highest concentration did lead to an increase in the total number of bacteria. nih.gov Other studies have indicated that LAS can have a deleterious effect on the growth of selected aerobic heterotrophic soil bacteria. nih.gov Some bacterial strains, such as Pseudomonas syringae and Delftia tsuruhatensis, have been shown to tolerate LAS but not degrade it in pure cultures. nih.gov The presence of LAS has also been observed to increase the bioavailability of phosphorus in the soil. nih.gov
Q & A
Q. What are the recommended methods for synthesizing Sodium 3-formylbenzenesulfonate in a laboratory setting?
- Methodological Answer : Synthesis typically involves sulfonation and formylation of benzene derivatives. A common approach includes:
Sulfonation : React benzenesulfonic acid derivatives with chlorosulfonic acid under controlled temperature (40–60°C) to introduce the sulfonate group.
Formylation : Use formylating agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in anhydrous conditions to introduce the formyl group at the meta position.
- Critical Parameters : Monitor reaction pH (neutral to slightly acidic) and use inert atmospheres to avoid side reactions. Purification via recrystallization in ethanol-water mixtures ensures high yield (70–85%).
- Validation : Confirm product identity using melting point analysis and FT-IR for functional groups (e.g., sulfonate S=O stretching at 1180–1200 cm⁻¹, formyl C=O at 1680–1700 cm⁻¹) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is recommended:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify formyl proton resonance at δ 9.8–10.2 ppm and aromatic protons in the 7.5–8.5 ppm range.
- ¹³C NMR : Confirm sulfonate (C-SO₃⁻) at ~125 ppm and formyl (C=O) at ~195 ppm.
- Mass Spectrometry (MS) : ESI-MS in negative ion mode detects [M⁻] at m/z 226 (calculated for C₇H₅NaO₄S).
- Elemental Analysis : Verify Na content (theoretical: ~10.2%) via ICP-OES .
Q. What are the critical safety considerations when handling this compound in experimental procedures?
- Methodological Answer :
- Toxicity Assessment : Conduct acute toxicity assays (e.g., OECD Guideline 423) to determine LD₅₀ and establish safe exposure limits. Use fume hoods to avoid inhalation of fine powders .
- Stability : Store in airtight containers at 4°C to prevent hygroscopic degradation. Monitor for discoloration or gas release, indicating decomposition.
- Waste Disposal : Neutralize with dilute NaOH before disposal to reduce environmental impact .
Advanced Research Questions
Q. How can conflicting data regarding the reactivity of this compound under varying pH conditions be systematically resolved?
- Methodological Answer :
- Controlled Replication : Repeat experiments across pH 2–12 using buffered solutions (e.g., phosphate, citrate) to isolate pH effects.
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction rates (λ_max = 270 nm for formyl group degradation).
- Statistical Analysis : Apply ANOVA to compare reactivity trends and identify outliers. Cross-validate with HPLC to quantify byproducts (e.g., sulfonic acid derivatives) .
Q. What experimental design considerations are essential when studying the catalytic applications of this compound in organic synthesis?
- Methodological Answer :
- Catalytic Screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts. Vary parameters:
- Temperature : 60–100°C.
- Solvent : Polar aprotic solvents (DMF, DMSO) vs. water.
- Mechanistic Probes : Use deuterium labeling (e.g., D₂O) to trace proton transfer pathways.
- Table : Example optimization results:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 92 | 6 |
| Water | 78 | 12 |
Q. What methodologies are effective for assessing the environmental impact and biodegradation pathways of this compound?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge. Monitor CO₂ evolution over 28 days.
- Metabolite Identification : Employ LC-MS/MS to detect intermediates (e.g., 3-formylbenzoic acid).
- Ecotoxicity : Test on Daphnia magna (48-hour EC₅₀) and algal growth inhibition (OECD 201). Correlate results with QSAR models to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
